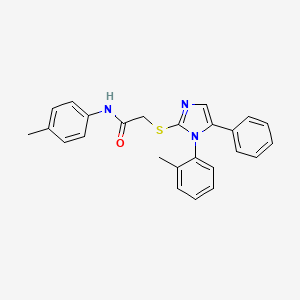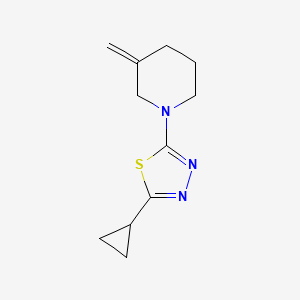
2-Cyclopropyl-5-(3-methylenepiperidin-1-yl)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopropyl-5-(3-methylenepiperidin-1-yl)-1,3,4-thiadiazole, also known as CPPMT, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPPMT belongs to the class of thiadiazole derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, anticonvulsant, and anti-inflammatory properties.
Scientific Research Applications
Synthesis and Structural Analysis
2-Cyclopropyl-5-(3-methylenepiperidin-1-yl)-1,3,4-thiadiazole is part of a broader class of compounds that have garnered attention for their potential in various scientific research applications. The synthesis of such compounds involves complex chemical reactions that yield heterocyclic derivatives with significant biological activities. For example, studies have highlighted the synthesis and pharmacological evaluation of bis-heterocyclic derivatives, which include 1,3,4-thiadiazole moieties, showcasing their antimicrobial, anti-inflammatory, and analgesic properties (Kumar & Panwar, 2015). The structural analysis of these compounds, including their elemental and spectral characteristics, lays the foundation for understanding their biological activities.
Biological and Pharmacological Activities
The biological and pharmacological significance of compounds containing the 1,3,4-thiadiazole structure has been extensively researched. These compounds have been found to exhibit a wide range of activities, including antimicrobial, anticancer, and DNA protective abilities. For instance, certain Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have demonstrated significant antimicrobial activity against specific strains and shown potential in cancer therapy due to their cytotoxicity on cancer cell lines (Gür et al., 2020). Such findings underscore the potential of 1,3,4-thiadiazole derivatives in developing new therapeutic agents.
Anticancer Properties
The quest for novel anticancer agents has led to the exploration of 1,3,4-thiadiazole derivatives, with several studies revealing their promising anticancer properties. Novel compounds within this class have been synthesized and evaluated for their neuroprotective and antiproliferative effects, with some exhibiting selective toxicity towards cancer cells over non-cancerous ones (Proshin et al., 2019). The synthesis of these derivatives often involves the incorporation of various functional groups that enhance their pharmacological profiles, making them valuable candidates for further anticancer research.
properties
IUPAC Name |
2-cyclopropyl-5-(3-methylidenepiperidin-1-yl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-8-3-2-6-14(7-8)11-13-12-10(15-11)9-4-5-9/h9H,1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUJPUVMUHCRMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C2=NN=C(S2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-(3-methylenepiperidin-1-yl)-1,3,4-thiadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-acetylpiperazin-1-yl)-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2383643.png)
![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383644.png)
![ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2383645.png)
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2383646.png)
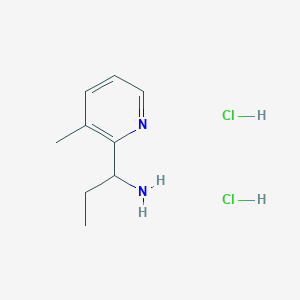
![3-[(Methylcarbamoyl)amino]benzoic acid](/img/structure/B2383652.png)
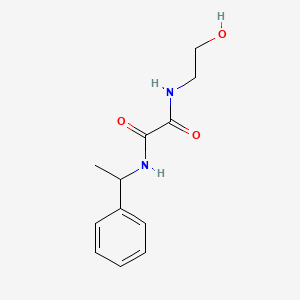
![(5E)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2383658.png)
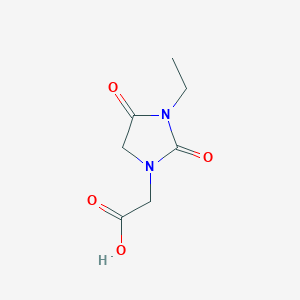
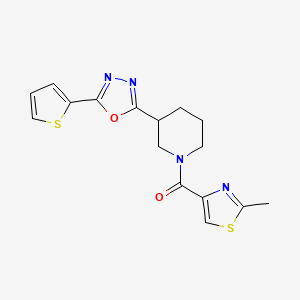
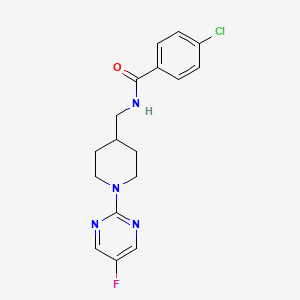
![4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2383664.png)
![3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2383665.png)
